Ethyl (3,5-dimethylpyridin-4-YL)acetate
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Overview
Description
Ethyl (3,5-dimethylpyridin-4-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and an ethyl acetate group at position 4. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-4-YL)acetate typically involves the reaction of 3,5-dimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (3,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl (3,5-dimethylpyridin-4-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl (3,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl (3,5-dimethylpyridin-4-YL)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar functional group but lacking the pyridine ring.
3,5-Dimethylpyridine: The parent compound without the ester group.
Mthis compound: A similar compound with a methyl group instead of an ethyl group at the ester position
Uniqueness: The presence of both the pyridine ring and the ester group in this compound provides unique chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyridin-4-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-8(2)6-12-7-9(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
UOONLINGVXPGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1C)C |
Origin of Product |
United States |
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